molecular formula C6H3Br2N3 B1142892 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-08-4

3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1142892
CAS No.: 1357945-08-4
M. Wt: 276.919
InChI Key: ZRTMLNFURRZUME-UHFFFAOYSA-N
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Description

3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H3Br2N3 and its molecular weight is 276.919. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine belongs to the broader class of pyrazolo[3,4-b]pyridines, which are known for their versatile synthetic routes and significant presence in biomedical applications. These compounds are synthesized using various starting materials, including preformed pyrazoles or pyridines, and have been explored for their biomedical relevance (Donaire-Arias et al., 2022).

Drug Discovery and Kinase Inhibition

A particular focus has been on developing 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones due to their structural arrangement, which allows for ATP competitive binding to kinase enzymes, a crucial target in cancer drug discovery. Efficient synthetic routes have been developed for these compounds, resulting in a library suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Antiproliferative Activities

Research has also been conducted on the antiproliferative activities of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, with some compounds showing low micromolar GI50 values against various cancer cell lines. One of the compounds was notably effective in inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase activation, leading to apoptosis, which suggests a complex mechanism of action combining antiproliferative effects with the induction of cell death (Razmienė et al., 2021).

Coordination Chemistry

Moreover, derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to this compound, have been utilized as ligands in coordination chemistry. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, highlighting their versatility beyond drug discovery (Halcrow, 2005).

Properties

IUPAC Name

3,7-dibromo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTMLNFURRZUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.